molecular formula C14H14ClN3OS2 B455428 2-[(5-chlorothiophen-2-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide

2-[(5-chlorothiophen-2-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No.: B455428
M. Wt: 339.9g/mol
InChI Key: ZELQTKFYBZKLNA-UHFFFAOYSA-N
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Description

2-[(5-chlorothiophen-2-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide is a complex organic compound with a molecular formula of C14H14ClN3OS2. This compound is characterized by the presence of a thienyl group, a phenylethyl group, and a hydrazinecarbothioamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chlorothiophen-2-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide typically involves the reaction of 5-chloro-2-thiophenecarbonyl chloride with N-(1-phenylethyl)hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-chlorothiophen-2-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

2-[(5-chlorothiophen-2-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-chlorothiophen-2-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-chlorothiophen-2-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H14ClN3OS2

Molecular Weight

339.9g/mol

IUPAC Name

1-[(5-chlorothiophene-2-carbonyl)amino]-3-(1-phenylethyl)thiourea

InChI

InChI=1S/C14H14ClN3OS2/c1-9(10-5-3-2-4-6-10)16-14(20)18-17-13(19)11-7-8-12(15)21-11/h2-9H,1H3,(H,17,19)(H2,16,18,20)

InChI Key

ZELQTKFYBZKLNA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=C(S2)Cl

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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